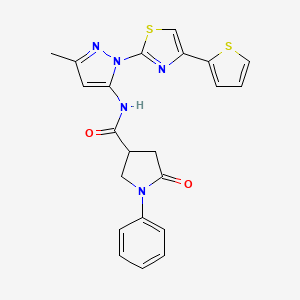

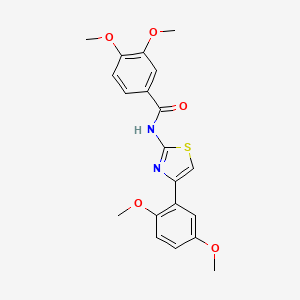

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMT is a propanamide derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of FMT, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds with structures incorporating furan and thiophene moieties have been investigated for their antioxidant and anticancer properties. Novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, and thiophene, among others, have been synthesized and evaluated. These compounds displayed significant antioxidant activity, with some being more potent than ascorbic acid. Additionally, their anticancer potential was assessed through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing cytotoxicity with varying specificity (I. Tumosienė et al., 2020).

Organosilicon Synthesis of Isocyanates

Research into the synthesis of isocyanates involving furan and thiophene has demonstrated the utility of these structures in creating known and unknown isocyanates through processes like silylation and phosgenation. This area highlights the potential for developing novel compounds with potential applications in materials science and synthesis methodologies (A. Lebedev et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds containing furan and thiophene rings, as well as methoxyphenyl groups, have been a focus, providing insights into molecular and solid-state structures. Such research aids in understanding the fundamental properties of these compounds, contributing to their potential application in various scientific fields, including material science and pharmaceuticals (Rachida Rahmani et al., 2017).

Dye-Sensitized Solar Cells

Derivatives of phenothiazine with various conjugated linkers, including furan, thiophene, and 3,4-ethylenedioxythiophene, were synthesized and used in dye-sensitized solar cells. The study of these compounds revealed the influence of conjugated linkers on the performance of the cells, with furan-linked compounds showing significant improvements in solar energy-to-electricity conversion efficiency (Se Hun Kim et al., 2011).

Inhibitors of Phosphoinositide 3-Kinase Gamma

Furan-2-ylmethylene thiazolidinediones have been identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. The synthesis of these compounds and their selective inhibition of PI3Kγ highlight the therapeutic potential of furan and thiophene derivatives in treating such conditions (V. Pomel et al., 2006).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-23-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-12-25-15-17)14-19-3-2-11-24-19/h2-5,7-8,10-12,15H,6,9,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXPHYKEZPLSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2444455.png)